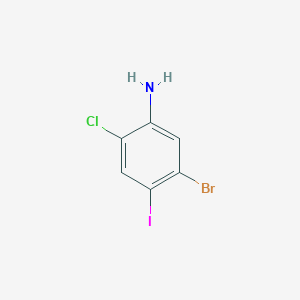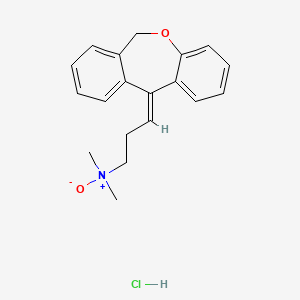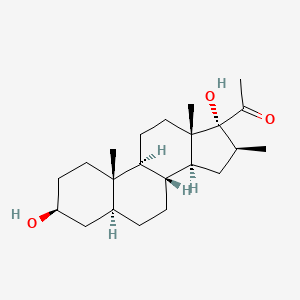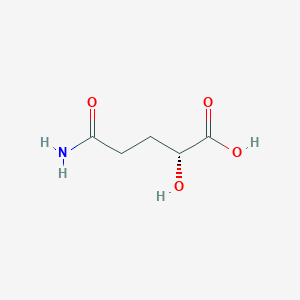
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is an organic compound with the molecular formula C10H14N2O3. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethoxy group and an acetic acid moiety. It is a derivative of acetic acid and is used in various chemical and biological applications.
Métodos De Preparación
The synthesis of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-nitrophenylacetic acid with ethylene glycol to form an intermediate, which is then reduced to 4-aminophenylacetic acid. This intermediate is further reacted with ethylene oxide to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of specific catalysts and controlled reaction conditions to ensure the efficient production of the compound .
Análisis De Reacciones Químicas
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters and amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-((4-Aminophenyl)amino)ethoxy)acetic acid include:
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: This compound has a similar structure but lacks the phenyl ring.
4-Aminophenylacetic acid: This compound has a similar amino group attached to a phenyl ring but lacks the ethoxy and acetic acid moieties
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[2-(4-aminoanilino)ethoxy]acetic acid |
InChI |
InChI=1S/C10H14N2O3/c11-8-1-3-9(4-2-8)12-5-6-15-7-10(13)14/h1-4,12H,5-7,11H2,(H,13,14) |
Clave InChI |
FQNZPZLDVSWTIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)NCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2R)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B15292190.png)

